8-aMinochroMan-4-ol
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Overview
Description
8-Aminochroman-4-ol is a heterocyclic compound with the molecular formula C9H11NO2 It is characterized by a chroman ring system substituted with an amino group at the 8th position and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminochroman-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrophenol with aliphatic aldehydes under basic conditions, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) for the reduction step and bases like sodium hydroxide (NaOH) for the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 8-Aminochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 8-amino-4-chromanone.
Reduction: Conversion of nitro precursors to this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Aminochroman-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminochroman-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Chromanone: Similar in structure but lacks the amino group.
8-Aminocoumarin: Contains a similar amino group but has a different ring system.
Chroman-2-one: Another chroman derivative with different substitution patterns.
Uniqueness: 8-Aminochroman-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the chroman ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
8-amino-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKMJARZEJFPTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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